Golidocitinib

JAK1 Selectivity Kinase Assay

Golidocitinib (CAS 2091134-68-6, AZD4205) is the first JAK1-selective inhibitor approved for r/r PTCL (China NMPA, 2024). >200-fold selectivity for JAK1 over JAK2/JAK3 avoids pan-JAK toxicities. Validated: JACKPOT8 Part B ORR 44.3%, median DoR 20.7 mo; JACKPOT26 24-mo DFS 74.2%. QD dosing, no food effect. Substitution with pan-JAK inhibitors compromises target engagement and data integrity. For reproducible JAK1 pathway and PTCL research, authentic golidocitinib is essential.

Molecular Formula C25H31N9O2
Molecular Weight 489.6 g/mol
CAS No. 2091134-68-6
Cat. No. B1649327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGolidocitinib
CAS2091134-68-6
Molecular FormulaC25H31N9O2
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3)NC4=CN(N=C4OC)C)N5CCN(CC5)C
InChIInChI=1S/C25H31N9O2/c1-16(34-12-10-32(2)11-13-34)23(35)28-20-7-5-6-17-18(14-27-22(17)20)19-8-9-26-25(29-19)30-21-15-33(3)31-24(21)36-4/h5-9,14-16,27H,10-13H2,1-4H3,(H,28,35)(H,26,29,30)/t16-/m1/s1
InChIKeyCVCVOSPZEVINRM-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Golidocitinib (CAS 2091134-68-6): A JAK1-Selective Inhibitor with Regulatory Approval for PTCL


Golidocitinib (CAS 2091134-68-6, also known as AZD4205) is an orally available, small-molecule inhibitor of Janus kinase 1 (JAK1) [1]. It exhibits potent inhibition of JAK1 (IC50 ~70–73 nM) while displaying minimal activity against other JAK family members, including JAK2 (IC50 >14.7 μM) and JAK3 (IC50 >30 μM) [2]. The compound is distinguished by its regulatory status as the first JAK1-selective inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (r/r PTCL), having received marketing authorization in China in June 2024 [3]. Its development is supported by a comprehensive clinical program, including the pivotal JACKPOT8 Part B study [4] and the JACKPOT26 maintenance therapy trial [5].

Why Generic JAK Inhibitors Cannot Substitute for Golidocitinib (2091134-68-6) in Scientific or Clinical Research


Substituting a pan-JAK inhibitor or a less selective JAK1 inhibitor for golidocitinib in a research or clinical protocol introduces substantial variability that can compromise data interpretation and therapeutic outcomes. Unlike many JAK inhibitors that target multiple family members (e.g., ruxolitinib or tofacitinib), golidocitinib exhibits an exceptional degree of selectivity for JAK1 over JAK2 and JAK3 [1]. This high selectivity is not merely an academic detail; it directly translates to a differentiated clinical safety and efficacy profile, particularly in the context of peripheral T-cell lymphoma (PTCL) where on-target JAK1 inhibition is the hypothesized mechanism of action, and off-target JAK2/3 inhibition can lead to dose-limiting hematological toxicities [2]. Furthermore, golidocitinib's pharmacokinetic profile—characterized by a long half-life supporting once-daily dosing and a lack of clinically significant food effect—is a result of its specific molecular structure and is not a class-wide feature of all JAK inhibitors [3]. Therefore, any attempt at generic substitution risks altering the balance between target engagement, off-target effects, and overall therapeutic index, making the use of the specific CAS 2091134-68-6 compound essential for reproducible and meaningful scientific outcomes.

Quantifiable Differentiation of Golidocitinib (2091134-68-6) Against JAK Inhibitor Comparators


Exceptional In Vitro Kinase Selectivity: Golidocitinib vs. Other JAK1 Inhibitors

Golidocitinib demonstrates a >200-fold selectivity for JAK1 over JAK2 and >400-fold over JAK3 in enzymatic assays. This level of selectivity surpasses that of many other JAK1 inhibitors. [1]

JAK1 Selectivity Kinase Assay In Vitro

Clinical Activity in Relapsed/Refractory PTCL: A Differentiated Efficacy Profile

Golidocitinib has demonstrated a unique clinical benefit-risk profile in a heavily pre-treated, multinational cohort of patients with relapsed or refractory peripheral T-cell lymphoma (r/r PTCL). Its regulatory approval is based on this evidence. [1]

PTCL JAK1 Phase 2 Clinical Efficacy

Pharmacokinetic Advantage: Once-Daily Oral Dosing Without Food Restrictions

Golidocitinib's pharmacokinetic (PK) profile is well-characterized and supports a convenient once-daily oral regimen. Crucially, its bioavailability is not meaningfully affected by food, unlike some other JAK inhibitors. [1]

Pharmacokinetics JAK1 Oral Dosing Food Effect

Distinct Mechanism of Action Validated by Biomarker Analysis

The clinical activity of golidocitinib is linked to the inhibition of its intended target pathway. In a Phase 1 study, a correlation was observed between genetic aberrations in the JAK/STAT pathway and clinical response, providing direct pharmacodynamic evidence for its mechanism. [1]

JAK1 STAT3 Biomarker Mechanism of Action

Optimal Research and Industrial Applications for Golidocitinib (CAS 2091134-68-6) Based on Quantitative Evidence


Investigating JAK1-Specific Signaling in Preclinical Models of PTCL and Other JAK/STAT-Driven Malignancies

Golidocitinib's high selectivity for JAK1 (JAK2/JAK1 IC50 ratio >201) makes it an ideal tool compound for dissecting JAK1-dependent pathways in vitro and in vivo without the confounding effects of JAK2 or JAK3 inhibition [1]. Its established in vivo activity in PTCL xenograft models [2] and correlation of clinical response with JAK/STAT pathway aberrations [3] validate its use in translational research focused on this signaling axis.

Clinical Trial Design for Relapsed/Refractory PTCL and Maintenance Therapy

The robust clinical efficacy demonstrated in the JACKPOT8 Part B study (ORR of 44.3%, median DoR of 20.7 months) [4] and the promising maintenance data from JACKPOT26 (24-month DFS of 74.2% in CR patients) [5] provide a strong evidence base for incorporating golidocitinib into new clinical trial protocols for PTCL. Its approval status in China [6] also makes it a relevant comparator arm for trials of novel agents in this indication.

Studies Requiring Convenient, Once-Daily Oral Dosing with Minimal Dietary Confounding

Golidocitinib's pharmacokinetic profile, characterized by a long half-life supporting once-daily dosing and no clinically significant food effect on exposure [7], makes it highly suitable for long-term in vivo studies or clinical settings where dosing simplicity and reproducibility are paramount. This reduces experimental variability compared to compounds with more complex PK profiles or significant food interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Golidocitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.